Cas no 132362-42-6 (10-Hydroxyneoline)

10-Hydroxyneoline 化学的及び物理的性質
名前と識別子
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- 10-Hydroxyneoline
- [ "" ]
- 132362-42-6
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- インチ: InChI=1S/C24H39NO7/c1-5-25-10-21(11-30-2)7-6-14(26)24-19(21)17(32-4)15(20(24)25)22(28)9-13(31-3)12-8-23(24,29)18(22)16(12)27/h12-20,26-29H,5-11H2,1-4H3
- InChIKey: COLAMBKEZAEWGO-UHFFFAOYSA-N
- ほほえんだ: CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4(C5C6O)O)OC)O)OC)O)COC
計算された属性
- せいみつぶんしりょう: 453.27265258g/mol
- どういたいしつりょう: 453.27265258g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 8
- 重原子数: 32
- 回転可能化学結合数: 5
- 複雑さ: 798
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 13
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 112Ų
- 疎水性パラメータ計算基準値(XlogP): -1.1
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.37±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: 微溶性(6.3 g/l)(25ºC)、
10-Hydroxyneoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2569-1 mg |
10-Hydroxyneoline |
132362-42-6 | 1mg |
¥2835.00 | 2022-04-26 | ||
TargetMol Chemicals | TN2569-1 ml * 10 mm |
10-Hydroxyneoline |
132362-42-6 | 1 ml * 10 mm |
¥ 4520 | 2024-07-20 | ||
TargetMol Chemicals | TN2569-1 mL * 10 mM (in DMSO) |
10-Hydroxyneoline |
132362-42-6 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4520 | 2023-09-15 | |
TargetMol Chemicals | TN2569-5mg |
10-Hydroxyneoline |
132362-42-6 | 5mg |
¥ 4420 | 2024-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H69880-5mg |
10-Hydroxyneoline |
132362-42-6 | ,HPLC≥98% | 5mg |
¥6240.0 | 2023-09-07 | |
TargetMol Chemicals | TN2569-5 mg |
10-Hydroxyneoline |
132362-42-6 | 98% | 5mg |
¥ 4,420 | 2023-07-11 | |
A2B Chem LLC | AA47220-5mg |
10-Hydroxyneoline |
132362-42-6 | 97.5% | 5mg |
$785.00 | 2024-04-20 |
10-Hydroxyneoline 関連文献
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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4. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
10-Hydroxyneolineに関する追加情報
Introduction to 10-Hydroxyneoline (CAS No: 132362-42-6)
10-Hydroxyneoline, identified by the Chemical Abstracts Service Number (CAS No) 132362-42-6, is a significant compound in the realm of pharmaceutical chemistry and natural product research. This heterocyclic alkaloid derivative has garnered attention due to its unique structural properties and potential biological activities. Structurally, 10-Hydroxyneoline belongs to the neoline family, characterized by a benzophenanthridine core with hydroxyl substitutions that modulate its pharmacological profile.
The synthesis and isolation of 10-Hydroxyneoline have been subjects of extensive academic investigation. Researchers have explored various synthetic pathways to optimize yield and purity, leveraging modern techniques such as catalytic hydrogenation and enzymatic modifications. These advancements not only enhance the accessibility of the compound but also contribute to a deeper understanding of its molecular interactions.
In recent years, 10-Hydroxyneoline has been studied for its potential therapeutic applications. Preliminary in vitro studies suggest that it may exhibit anti-inflammatory and analgesic properties, making it a promising candidate for further clinical development. The presence of the hydroxyl group in its structure is particularly noteworthy, as it can influence binding affinity to biological targets, including enzymes and receptors.
One of the most compelling aspects of 10-Hydroxyneoline is its structural similarity to other bioactive alkaloids found in traditional medicinal plants. This similarity has prompted researchers to investigate its role in natural product chemistry and ethnopharmacology. By comparing 10-Hydroxyneoline with related compounds, scientists aim to uncover novel pharmacophores that could inspire the design of next-generation therapeutics.
The pharmacokinetic behavior of 10-Hydroxyneoline is another area of active research. Studies indicate that it may exhibit moderate solubility in water and lipids, suggesting potential for oral and parenteral administration. Understanding these pharmacokinetic properties is crucial for optimizing drug delivery systems and ensuring efficacy in clinical settings.
Moreover, the role of 10-Hydroxyneoline in modulating cellular signaling pathways has been explored. Research suggests that it may interact with intracellular receptors and second messenger systems, potentially influencing processes such as apoptosis and oxidative stress. These findings open up avenues for investigating its utility in treating conditions associated with dysregulated cellular communication.
The analytical characterization of 10-Hydroxyneoline has been refined through advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide high-resolution structural elucidation, enabling researchers to confirm the identity and purity of the compound. Additionally, high-performance liquid chromatography (HPLC) has been employed for quantitative analysis, ensuring consistency in experimental outcomes.
Future directions in 10-Hydroxyneoline research include exploring its potential as a scaffold for drug discovery. By modifying its core structure or appending functional groups, scientists aim to enhance its bioactivity and selectivity. Collaborative efforts between synthetic chemists and biologists are essential to translate these findings into tangible therapeutic benefits.
The ecological significance of 10-Hydroxyneoline cannot be overlooked. It is produced by certain plant species, which underscores the importance of preserving biodiversity hotspots where such compounds are found. Conservation efforts alongside synthetic biology approaches could ensure a sustainable supply of this valuable natural product.
In conclusion, 10-Hydroxyneoline (CAS No: 132362-42-6) represents a fascinating compound with diverse applications in pharmaceuticals and natural product science. Its unique structural features, coupled with promising biological activities, make it a cornerstone in ongoing research efforts. As scientific methodologies continue to evolve, the potential of 10-Hydroxyneoline is likely to expand, offering new insights into disease treatment and drug development.
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